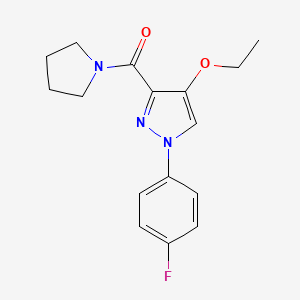

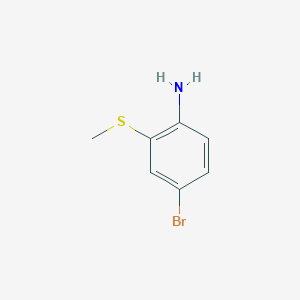

![molecular formula C22H14FN3 B2376388 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-30-9](/img/structure/B2376388.png)

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this scaffold .Molecular Structure Analysis

The molecular formula of “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is C16H10FN3 . Its average mass is 263.269 Da and its monoisotopic mass is 263.085876 Da .Chemical Reactions Analysis

Quinoline derivatives exhibit various biological activities such as antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Scientific Research Applications

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in the discovery of new drugs.

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It could be used in the synthesis of various organic compounds.

Antibacterial Agents

A series of quinolone-based heterocyclic derivatives have been synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated . The compound “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used to develop new antibacterial agents.

Antimalarial Agents

Quinolines are found in many natural products and exhibit remarkable activities as antimalarial agents . The compound “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in the development of new antimalarial drugs.

Anti-tuberculosis Agents

Quinolines also show activity as anti-tuberculosis agents . The compound “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in the development of new anti-tuberculosis drugs.

Anticancer Agents

Quinolines exhibit anticancer activities . The compound “3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in the development of new anticancer drugs.

Mechanism of Action

Target of Action

The primary target of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is the androgen receptor . This receptor plays a crucial role in the regulation of growth and development of prostate cancer cells .

Mode of Action

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline acts as an antagonist to the androgen receptor . It binds to the receptor, inhibiting its activity and leading to a decrease in the proliferation of prostate cancer cells .

Biochemical Pathways

The compound affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling process, leading to a decrease in the expression of androgen-responsive genes. This results in reduced proliferation of prostate cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and are metabolized by the liver

Result of Action

The inhibition of the androgen receptor by 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline leads to a decrease in the proliferation of prostate cancer cells . This results in a reduction in the growth of prostate tumors .

properties

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUYSVZAWMVHHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

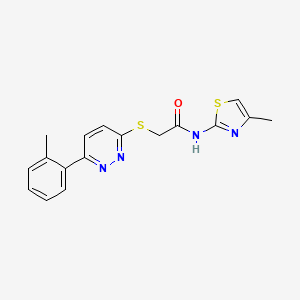

![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)

![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)

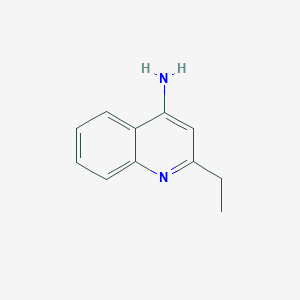

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2376313.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)

![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)

![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)

![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)

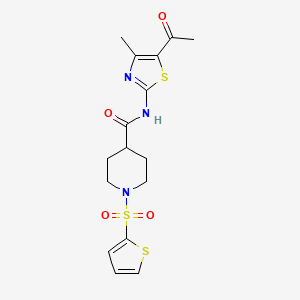

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)